molecular formula C11H13N3 B061386 (R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole CAS No. 175530-90-2

(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole

Cat. No.: B061386
CAS No.: 175530-90-2
M. Wt: 187.24 g/mol
InChI Key: FHGVBMUGKDNVNB-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole is a heterocyclic compound that features a pyrrolidine ring fused to a benzimidazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted benzimidazole with a pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of ®-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

®-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzimidazole derivative with additional oxygen-containing functional groups, while reduction may lead to a fully saturated benzimidazole ring.

Scientific Research Applications

®-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle.

    Benzimidazole: A fused bicyclic compound with known biological activities.

    Pyrrolopyrazine: Another heterocyclic compound with potential pharmacological properties.

Uniqueness

®-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole is unique due to its specific structural features, which combine the properties of both pyrrolidine and benzimidazole. This unique structure allows it to interact with a diverse range of biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

2-[(2R)-pyrrolidin-2-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGVBMUGKDNVNB-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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